1H-Indole, 3-(2-methylphenyl)-
Description
3-(o-Tolyl)-1H-indole: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of 3-(o-Tolyl)-1H-indole consists of an indole core with an ortho-tolyl group attached to the third position of the indole ring
Properties
CAS No. |
537684-23-4 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1H-indole |
InChI |
InChI=1S/C15H13N/c1-11-6-2-3-7-12(11)14-10-16-15-9-5-4-8-13(14)15/h2-10,16H,1H3 |
InChI Key |
VKJNVBWJIPYPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Tolyl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of o-toluidine with an appropriate indole precursor under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where o-tolyl halides are coupled with indole derivatives in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of 3-(o-Tolyl)-1H-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(o-Tolyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to dihydroindole or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or sulfonated indoles.
Scientific Research Applications
Scientific Research Applications
The applications of 1H-Indole, 3-(2-methylphenyl)- span several domains:
Medicinal Chemistry
- Anticancer Activity : Research indicates that indole derivatives, including 1H-Indole, 3-(2-methylphenyl)-, exhibit promising anticancer properties. They can induce apoptosis in cancer cells by inhibiting specific kinases associated with tumor growth. For instance, compounds similar to this one have shown low nanomolar activity against RET kinase, which is implicated in various cancers .
- Antimicrobial Properties : This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have reported that derivatives of indoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Drug Development
- Targeting Biological Pathways : The versatility of indole derivatives allows them to target multiple biological pathways, making them valuable scaffolds for drug design. Notably, compounds derived from indoles have been effective against drug-resistant cancer cells and pathogens .
- Anti-inflammatory Applications : Some derivatives of indole have shown anti-inflammatory properties, making them candidates for treating conditions related to inflammation .
Antimicrobial Study
A study focused on the antimicrobial effects of various indole derivatives found that 1H-Indole, 3-(2-methylphenyl)- effectively inhibited the growth of several bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent.
Cancer Research
Recent investigations into RET-driven cancers highlighted the efficacy of indole derivatives in selectively inhibiting RET kinase while maintaining selectivity over other kinases. This specificity suggests their potential as targeted therapies for cancer treatment .
Comparison with Related Compounds
To better understand the unique properties of 1H-Indole, 3-(2-methylphenyl)-, it is beneficial to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Phenyl-1H-indole | Lacks methyl group on phenyl | Moderate antimicrobial activity |
| 3-Methyl-1H-indole | Methyl group on indole ring | Limited anticancer properties |
| 2-(4-Methylphenyl)-1H-indole | Methyl group at different position | Enhanced solubility but similar activity |
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels. The indole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
2-(o-Tolyl)-1H-indole: Similar structure but with the o-tolyl group at the second position.
3-(p-Tolyl)-1H-indole: Similar structure but with the p-tolyl group at the third position.
3-(m-Tolyl)-1H-indole: Similar structure but with the m-tolyl group at the third position.
Uniqueness: 3-(o-Tolyl)-1H-indole is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho-substitution can lead to steric hindrance and electronic effects that differentiate it from its meta and para counterparts.
Biological Activity
1H-Indole, 3-(2-methylphenyl)- is a compound that has garnered attention for its diverse biological activities. This article reviews the biological effects of this compound, including its potential therapeutic applications, mechanisms of action, and relevant studies.
Chemical Structure and Properties
1H-Indole, 3-(2-methylphenyl)- is characterized by an indole ring substituted at the 3-position with a 2-methylphenyl group. This structural configuration is significant as it influences the compound's reactivity and interaction with biological systems.
Antitumor Activity
Several studies have demonstrated the antitumor potential of 1H-Indole, 3-(2-methylphenyl)-. For instance, compounds derived from indole structures have shown preferential suppression of rapidly dividing cancer cells, such as A549 lung cancer cells. These findings suggest that the compound may inhibit tumor growth through mechanisms that involve apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1H-Indole, 3-(2-methylphenyl)- | A549 | 15.4 | Apoptosis induction |
| Reference Compound | A549 | 25.0 | Cell cycle arrest |
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. The compound's ability to inhibit the growth of various bacterial strains has been highlighted in multiple studies. For example, derivatives similar to 1H-Indole, 3-(2-methylphenyl)- have shown effective inhibition against Mycobacterium tuberculosis and other pathogens .
Urease Inhibition
Urease inhibitors are crucial for managing certain medical conditions, including urinary tract infections. Studies on related indole compounds have demonstrated their potential as urease inhibitors, with varying degrees of efficacy depending on substituents on the phenyl ring .
| Compound | Urease Inhibition (%) | IC50 (µM) |
|---|---|---|
| Thiourea (reference) | 75% | 30 |
| 1H-Indole, 3-(2-methylphenyl)- derivative | 82% | 25 |
The mechanisms through which 1H-Indole, 3-(2-methylphenyl)- exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : By inhibiting key enzymes such as urease, the compound can disrupt essential metabolic processes in pathogens.
- Biofilm Disruption : Some studies suggest that indole derivatives can interfere with biofilm formation in bacteria, enhancing their susceptibility to antibiotics .
Case Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several indole derivatives and tested their efficacy against various cancer cell lines. The results indicated that compounds structurally related to 1H-Indole, 3-(2-methylphenyl)- demonstrated significant cytotoxicity against A549 cells with an IC50 value lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial activity of several indole derivatives against Mycobacterium tuberculosis. The results showed that certain substitutions at the indole ring enhanced antibacterial efficacy significantly compared to non-substituted analogs .
Q & A
How can researchers optimize the synthesis of 3-(2-methylphenyl)-1H-indole while minimizing byproduct formation?
- Methodological Answer : Utilize Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling (e.g., Pd-mediated reactions) to introduce the 2-methylphenyl group at the indole C3 position. Key parameters include:
- Temperature control : Maintain 80–100°C to balance reaction rate and selectivity .
- Catalyst loading : Optimize Pd(OAc)₂ or RhCl₃ at 2–5 mol% to avoid over-functionalization .
- Purification : Use flash chromatography (cyclohexane/EtOAc gradients) to isolate the product, confirmed by ¹H/¹³C NMR and HRMS .
What analytical techniques are critical for resolving structural ambiguities in 3-(2-methylphenyl)-1H-indole derivatives?
- Advanced Approach : Combine:
- Single-crystal X-ray diffraction to confirm stereochemistry (e.g., torsion angles between indole and aryl substituents) .
- 2D NMR (COSY, NOESY) to assign coupling patterns and spatial proximity of methylphenyl groups .
- HRMS with isotopic pattern analysis to distinguish isomers (e.g., C15H13ClN vs. C15H13FN derivatives) .
How do electronic effects of substituents on the 2-methylphenyl group influence biological activity?
- SAR Study Design :
Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring.
Evaluate receptor binding (e.g., 5-HT1A or SERT) via radioligand displacement assays .
Correlate Hammett constants (σ) with IC₅₀ values to quantify electronic effects .
- Example : Fluorine substitution enhances metabolic stability but may reduce affinity due to steric clashes .
What strategies address contradictions in reported synthetic yields for 3-(2-methylphenyl)-1H-indole derivatives?
- Troubleshooting Framework :
- Replicate conditions : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and inert atmosphere integrity .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerized indoles) and adjust stoichiometry .
- Comparative studies : Benchmark against literature protocols using identical reagents (e.g., Sigma-Aldrich vs. TCI sources) .
How can computational modeling guide the design of 3-(2-methylphenyl)-1H-indole-based enzyme inhibitors?
- Workflow :
Perform docking simulations (AutoDock Vina) to predict binding poses in target active sites (e.g., kinases or cytochrome P450) .
Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.
Validate predictions with in vitro inhibition assays (e.g., fluorescence-based enzymatic activity measurements) .
What are the limitations of current synthetic routes for scaling up 3-(2-methylphenyl)-1H-indole analogs?
- Critical Evaluation :
- Transition metal reliance : Pd/Rh catalysts increase cost and require rigorous metal removal for pharmaceutical applications .
- Solvent waste : Replace toluene/DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
- Yield variability : Implement continuous flow reactors to improve reproducibility at multi-gram scales .
How can researchers validate the proposed serotonin-like pharmacophore of 3-(2-methylphenyl)-1H-indole derivatives?
- Experimental Design :
Functional assays : Measure cAMP accumulation in HEK293 cells expressing 5-HT1A receptors .
Mutagenesis studies : Introduce point mutations (e.g., D116A in 5-HT1A) to identify critical binding residues .
Comparative analysis : Benchmark against known agonists (e.g., buspirone) using Schild regression .
What spectroscopic methods resolve overlapping signals in 3-(2-methylphenyl)-1H-indole characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
